![molecular formula C20H19N3O4S3 B2932300 N-{3-[1-(phenylsulfonyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide CAS No. 833434-30-3](/img/structure/B2932300.png)
N-{3-[1-(phenylsulfonyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-{3-[1-(phenylsulfonyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide” is a complex organic compound. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The molecule also contains a phenylsulfonyl group and a thiophene ring . The presence of these functional groups could imply potential applications in medicinal chemistry or materials science .
Molecular Structure Analysis
The molecular formula of the compound is C21H21N3O4S3 . The compound contains a pyrazole ring, a thiophene ring, and a phenylsulfonyl group . These groups are likely to influence the compound’s reactivity and physical properties.Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For instance, the pyrazole ring might undergo reactions at the nitrogen atoms . The phenylsulfonyl group could be involved in oxidation reactions .Scientific Research Applications
Cyclooxygenase-2 (COX-2) Inhibition
One significant area of application involves the exploration of methanesulfonamide derivatives as potent cyclooxygenase-2 (COX-2) inhibitors. These compounds demonstrate significant inhibitory activity, offering potential therapeutic applications in inflammation and pain management without the side effects related to drug use and dosage (Singh et al., 2004).
Insecticidal Activity
Another application is in the development of novel pyrazole methanesulfonates with demonstrated insecticidal activity. These compounds show promise in pest control, highlighting a potential route for developing new insecticides with low levels of acute mammalian toxicity (Finkelstein & Strock, 1997).
Corrosion Inhibition
Additionally, derivatives of methanesulfonamides have been studied for their adsorption characteristics and efficacy in inhibiting corrosion of mild steel in acidic environments. These studies suggest their potential as protective agents in industrial applications, where corrosion resistance is critical (Olasunkanmi et al., 2016).
Synthesis and Structural Characterization
Research has also focused on the synthesis and structural characterization of methanesulfonamide derivatives. These studies provide insights into the molecular architecture and functional groups contributing to the compounds' biological and chemical properties. Efforts in this area include the synthesis of compounds with potential applications in drug development and material science (Durgadas et al., 2012).
Antimicrobial Evaluation
Moreover, novel pyrazolopyrimidines incorporating phenylsulfonyl groups have been synthesized and evaluated for their antimicrobial properties. Some derivatives have shown activity surpassing that of reference drugs, indicating potential applications in combating microbial resistance (Alsaedi et al., 2019).
properties
IUPAC Name |
N-[3-[2-(benzenesulfonyl)-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S3/c1-29(24,25)22-16-8-5-7-15(13-16)18-14-19(20-11-6-12-28-20)23(21-18)30(26,27)17-9-3-2-4-10-17/h2-13,19,22H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHSVZPYZYQJCEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=CS3)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{3-[1-(phenylsulfonyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-chlorophenyl)methyl]-9-cyclohexyl-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2932218.png)
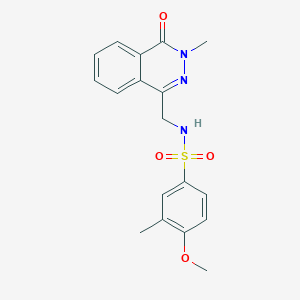

![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3-phenylurea](/img/structure/B2932224.png)
![(2R,3S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-phenylpyrrolidine-3-carboxylic acid](/img/structure/B2932225.png)
![3-[(1-Phenylethyl)carbamoyl]propanoic acid](/img/structure/B2932226.png)
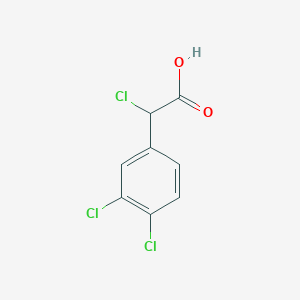
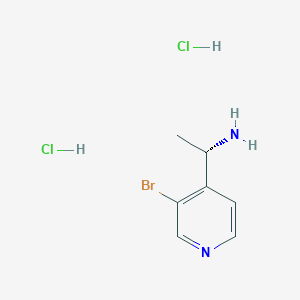
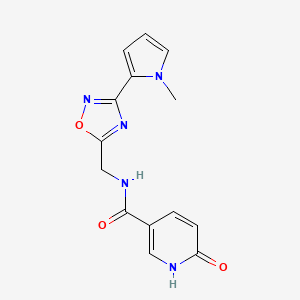
![N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]-3,5-dinitrobenzamide](/img/structure/B2932231.png)
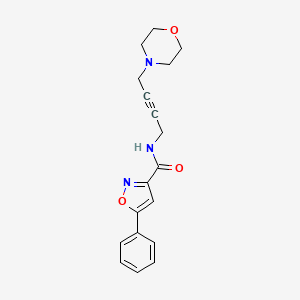
![N-[4-(aminocarbonyl)phenyl]-5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2932235.png)

![3-butyl-8-(4-ethoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2932240.png)